N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
Description
The compound "N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide" is an interesting molecule that belongs to the class of organic compounds known as pyrazoles. Its unique chemical structure combines multiple functional groups, making it a subject of various scientific research studies and industrial applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3S/c1-25-14-18(11-22-25)31(29,30)27-9-2-3-16(13-27)20(28)23-19-8-10-26(24-19)12-15-4-6-17(21)7-5-15/h4-8,10-11,14,16H,2-3,9,12-13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVQJCEMHTGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route might include the following steps:
Formation of 4-chlorobenzyl pyrazole: : This step involves reacting 4-chlorobenzyl bromide with 1H-pyrazole under basic conditions.
Sulfonylation: : The intermediate from the first step is then reacted with a sulfonyl chloride derivative of 1-methyl-1H-pyrazole.
Amide Formation: : The final step involves the reaction of the sulfonylated pyrazole derivative with piperidinecarboxylic acid under amide coupling conditions, possibly using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: : On an industrial scale, these reactions would be optimized for large-scale production, focusing on maximizing yield, reducing reaction time, and ensuring safety. High-pressure reactors, continuous flow systems, and automated synthesis could be employed.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions:
Oxidation: : Reacting with strong oxidizing agents may oxidize certain functional groups.
Reduction: : Certain conditions might allow the reduction of its sulfonyl group to a sulfide.
Substitution: : Halogen substitution could occur, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Potential products include sulfone derivatives.
Reduction: : Formation of sulfide-containing compounds.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a variety of applications in scientific research:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its interaction with biological molecules and potential as a biochemical probe.
Medicine: : Evaluated for therapeutic potential, possibly as an inhibitor for certain enzymes or receptors.
Industry: : Utilized in material sciences, possibly in the development of specialized polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is highly dependent on its interaction with molecular targets:
Molecular Targets: : May include enzymes, receptors, or other proteins.
Pathways Involved: : Could influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Other Compounds: : When compared with other pyrazole derivatives, this compound stands out due to its unique combination of a sulfonyl group and a chlorobenzyl substituent. This gives it distinct physical and chemical properties, potentially enhancing its reactivity and biological activity.
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives.
Chlorobenzyl substituted pyrazoles.
Sulfonyl-containing pyrazole derivatives.
These comparisons highlight its potential uniqueness and versatility in various applications.
So, what are your thoughts on this detailed breakdown?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
